CAY10443 is classified as a selective inhibitor of certain enzymes involved in the inflammatory response. It is derived from synthetic processes aimed at exploring new therapeutic agents that can effectively target inflammation and related disorders. The compound's classification places it within the broader category of anti-inflammatory agents, which are crucial in treating conditions such as arthritis, cardiovascular diseases, and other inflammatory disorders.
The synthesis of CAY10443 involves several steps that typically include:
Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.
CAY10443 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively.
CAY10443 participates in various chemical reactions that are essential for its functionality:
The mechanism of action of CAY10443 involves:
Quantitative data from assays measuring enzyme activity before and after treatment with CAY10443 can provide further validation of its mechanism.
CAY10443 exhibits several notable physical and chemical properties:
Relevant data from these analyses help inform formulation strategies for potential clinical applications.
CAY10443 has several significant applications in scientific research:
CAY10443 (chemical name: (S)-Indan-1-yl 3,4-dichlorobenzylcarbamate) is a synthetically engineered small molecule with a defined stereochemical configuration. Its molecular structure integrates an indane scaffold linked via a carbamate group to a 3,4-dichlorobenzyl moiety, yielding a molecular weight of 336.21 g/mol and the empirical formula C₁₇H₁₅Cl₂NO₂ [2] [6]. The presence of the (S)-enantiomer at the indan chiral center is critical for biological activity, as stereochemistry influences target binding affinity [6].
Table 1: Chemical Descriptors of CAY10443
Property | Value |
---|---|
CAS Registry Number | 582314-48-5 |
IUPAC Name | (S)-Indan-1-yl 3,4-dichlorobenzylcarbamate |
Exact Mass | 335.0480 Da |
Elemental Composition | C, 60.73%; H, 4.50%; Cl, 21.09%; N, 4.17%; O, 9.52% |
SMILES | O=C(O[C@H]1CCC2=C1C=CC=C2)NCC3=CC=C(Cl)C(Cl)=C3 |
InChI Key | CKERQCMQSBFFKX-INIZCTEOSA-N |
The compound exhibits lipophilic properties (LogP ≈ 3.8), facilitating cellular membrane penetration. It is soluble in dimethyl sulfoxide (DMSO) for experimental use but shows limited aqueous solubility [2] [6]. Nuclear magnetic resonance (NMR) studies confirm planarity between the dichlorophenyl ring and carbamate group, while the indane group adopts a puckered conformation, creating a three-dimensional binding interface [6].
The discovery of CAY10443 emerged from systematic efforts to pharmacologically modulate the apoptosome complex—a multimeric assembly of Apaf-1, cytochrome c, and caspase-9 that initiates intrinsic apoptosis. Early research identified the apoptosome as a "molecular switch" for cell death execution, yet few compounds could directly activate it [8]. Pre-2005 apoptosome-targeting agents were predominantly peptide-based inhibitors (e.g., z-VAD-fmk), which suppressed rather than induced caspase activity [8].
CAY10443 was developed through high-throughput screening of chemical libraries using cell-free caspase activation assays. It distinguished itself by demonstrating submicromolar efficacy (EC₅₀ = 5 μM) in activating caspase-3 via apoptosome engagement, a rarity among early small-molecule candidates [2] [8]. Unlike broad-spectrum caspase activators, its mechanism involves allosteric stabilization of the Apaf-1/cytochrome c interaction, promoting procaspase-9 recruitment and activation without requiring upstream mitochondrial damage [8]. This represented a paradigm shift from genotoxic agents (e.g., cisplatin) to direct apoptosome engagement.
Table 2: Evolution of Key Apoptosome-Targeting Compounds
Era | Compound Class | Mechanistic Focus | Limitations |
---|---|---|---|
1995–2005 | Peptide inhibitors (z-VAD-fmk) | Caspase active-site blockade | Lack of specificity; metabolic instability |
2005–2010 | Small-molecule activators (CAY10443) | Apoptosome assembly enhancement | Limited in vivo validation |
Post-2010 | BH3 mimetics (venetoclax) | Bcl-2 inhibition upstream of apoptosome | Resistance via Mcl-1 overexpression |
CAY10443’s primary therapeutic value lies in its potential to overcome apoptotic resistance in chemotherapy-refractory cancers. Tumors with p53 mutations or Bcl-2 overexpression frequently evade conventional apoptosis inducers, yet remain vulnerable to direct apoptosome activation [8]. In vitro studies demonstrate CAY10443’s efficacy in caspase-3 activation in p53-null lymphoma cells, achieving 70% apoptosis induction at 10 μM concentrations without DNA damage [2] [8].
Mechanistically, CAY10443 bypasses upstream defects by:
This positions CAY10443 as a candidate for combination regimens with targeted therapies. For example, synergism occurs with PARP inhibitors (e.g., olaparib) in BRCA-deficient cells, where CAY10443 amplifies the apoptotic signal initiated by DNA repair blockade [4]. Additionally, its indane scaffold serves as a chemical template for derivatization; novel analogs with improved pharmacodynamics are under investigation [6].
Despite promising mechanisms, clinical translation requires addressing challenges like metabolic stability and tumor-selective delivery. Current research explores nanoparticle encapsulation and prodrug strategies to enhance its therapeutic index [6].
Table 3: CAY10443 in Oncological Research
Research Focus | Key Findings | Therapeutic Implication |
---|---|---|
Apoptotic Resistance | Induces apoptosis in p53-null/Bcl-2-high cells | Overcomes common resistance mechanisms |
Synergistic Combinations | Enhances olaparib efficacy in BRCA1-mutated breast cancer models | Expands PARP inhibitor utility |
Structure-Activity Relationship | Dichlorophenyl group essential for Apaf-1 binding | Guides rational analog design |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7